Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate structure elucidation
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Introduction: The Benzofuran Core in Modern Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a representative member of this class, serving as a valuable intermediate in the synthesis of more complex bioactive molecules.[1] For researchers in drug development, the unambiguous confirmation of its molecular structure is a critical first step, ensuring the integrity of subsequent research and the validity of structure-activity relationship (SAR) studies.
This guide provides a comprehensive, multi-technique workflow for the structural elucidation of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, demonstrating how an integrated analytical approach provides a self-validating system for structural confirmation. This document is intended to serve as both a specific guide for the title compound and a general methodological template for the characterization of novel substituted benzofurans.
Section 1: Synthetic Provenance and the Initial Structural Hypothesis
The process of structure elucidation does not begin with a spectrum, but with the synthesis of the molecule itself. The reaction pathway provides the initial, most logical hypothesis for the final structure. Substituted benzofurans are commonly synthesized via palladium-catalyzed coupling and cyclization reactions or through the cyclization of appropriately substituted phenols.[3][4] A plausible route to the title compound involves the reaction of a substituted hydroquinone with a β-ketoester, followed by cyclization.
Knowing the starting materials and the reaction mechanism (e.g., an intramolecular cyclization) allows us to predict not only the core benzofuran structure but also the specific substitution pattern. This a priori knowledge is invaluable, as it transforms the elucidation process from a complete unknown into a confirmation of a well-reasoned hypothesis.
Section 2: The Integrated Spectroscopic Workflow: A Multi-Pillar Approach
The confirmation of a chemical structure is a process of accumulating corroborating evidence from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they create an unambiguous picture. The overall workflow is designed to first determine the molecular formula, then identify the functional groups present, and finally, piece together the precise atomic connectivity.
Mass Spectrometry (MS): Defining the Elemental Composition
Causality & Rationale: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS), typically using an electrospray ionization (ESI) source, provides an extremely accurate mass measurement, allowing for the calculation of a unique elemental composition.[5]
Experimental Protocol: ESI-MS
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Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Analyze the sample using an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
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Data Acquisition: Acquire spectra in both positive and negative ion modes. The positive mode will likely show the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The negative mode may show the deprotonated molecule [M-H]⁻ due to the acidic phenolic proton.
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Analysis: Use the instrument's software to calculate the molecular formula from the measured exact mass of the most abundant ion.
Expected Results for C₁₂H₁₂O₄: The calculated monoisotopic mass of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is 220.0736 Da.
| Ion | Calculated Exact Mass (Da) |
| [M+H]⁺ | 221.0808 |
| [M+Na]⁺ | 243.0628 |
| [M-H]⁻ | 219.0663 |
Observing an ion with a mass corresponding to one of these values within a tolerance of ±5 ppm provides strong evidence for the molecular formula C₁₂H₁₂O₄. Further fragmentation analysis (MS/MS) can reveal characteristic losses, such as the loss of an ethyl group (-29 Da) or an ethoxy group (-45 Da), further supporting the proposed structure.[6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Causality & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For the title compound, IR is crucial for confirming the presence of the hydroxyl (O-H), ester carbonyl (C=O), and aromatic ring functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
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Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
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Analysis: Identify characteristic absorption bands and assign them to specific functional groups by comparing the peak positions to correlation charts.[5]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (Methyl, Ethyl) |
| ~1710-1690 | C=O stretch | Ester Carbonyl |
| ~1620, ~1580, ~1470 | C=C stretch | Aromatic Ring |
| ~1250-1100 | C-O stretch | Ester and Furan Ether |
The presence of a broad peak around 3300 cm⁻¹ and a strong, sharp peak near 1700 cm⁻¹ is a definitive indicator of the hydroxyl and ester groups, respectively, validating key components of the hypothesized structure.
1D Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Causality & Rationale: ¹H and ¹³C NMR are the most powerful techniques for determining the detailed structure of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, their integration (ratio), and their neighboring protons (connectivity through spin-spin coupling).[8] ¹³C NMR reveals the number of unique carbon atoms and their chemical environment.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like phenols, as the OH peak is often clearly visible.[5]
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Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Analysis: Analyze the chemical shifts (δ), integration values, and coupling patterns (J-coupling) to assemble fragments of the molecule.
Expected ¹H and ¹³C NMR Data (Predicted in DMSO-d₆):
| ¹H NMR Signal | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR Signal | δ (ppm) | Assignment |
| Phenolic OH | ~9.8 | s (broad) | 1H | 4-OH | Carbonyl | ~166 | C=O (Ester) |
| Aromatic H | ~7.4 | s | 1H | H-5 | Aromatic C-O | ~156 | C-4, C-7a |
| Aromatic H | ~7.2 | s | 1H | H-7 | Aromatic C-O | ~155 | C-2 |
| Furan H | ~6.9 | s | 1H | H-3 | Aromatic CH | ~122 | C-7 |
| Ethyl CH₂ | ~4.3 | q | 2H | -OCH₂CH₃ | Aromatic C | ~121 | C-6 |
| Furan CH₃ | ~2.4 | s | 3H | 2-CH₃ | Aromatic CH | ~114 | C-5 |
| Ethyl CH₃ | ~1.3 | t | 3H | -OCH₂CH₃ | Aromatic C | ~104 | C-3a |
| Furan CH | ~103 | C-3 | |||||
| Ethyl CH₂ | ~61 | -OCH₂ | |||||
| Furan CH₃ | ~14 | 2-CH₃ | |||||
| Ethyl CH₃ | ~14 | -CH₃ |
Note: Predicted chemical shifts are based on analogous structures and may vary. The two aromatic protons (H-5 and H-7) are expected to be singlets due to the substitution pattern, which minimizes vicinal coupling.
Section 3: 2D NMR Spectroscopy: The Unambiguous Proof of Connectivity
Causality & Rationale: While 1D NMR provides a strong foundation, its interpretation can sometimes be ambiguous, especially in complex aromatic systems. 2D NMR experiments, such as COSY, HSQC, and HMBC, provide definitive proof of connectivity by showing correlations between nuclei.[9] This is the self-validating system that locks the molecular structure in place.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). In our molecule, the key correlation will be between the ethyl CH₂ and CH₃ protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful experiment for piecing together the molecular skeleton and confirming the substitution pattern.
Note: The DOT language script above is illustrative. A proper visualization would require replacing the placeholder with an actual chemical structure image and overlaying the correlation arrows. The key correlations are described below.
Key Expected HMBC Correlations to Finalize the Structure:
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Confirming the Ester Position (C-6): The most critical correlation is from the aromatic proton at H-7 to the ester carbonyl carbon (~166 ppm). This three-bond correlation (³J) definitively proves that the ester group is attached to C-6.
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Confirming the Ethyl Group: A strong correlation from the ethyl CH₂ protons (~4.3 ppm) to the ester carbonyl carbon (~166 ppm) confirms the ethyl ester functionality.
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Confirming the Methyl Position (C-2): A correlation from the furan proton H-3 (~6.9 ppm) to the methyl carbon (~14 ppm) and vice-versa (from the methyl protons to C-3 and C-2) confirms the 2-methyl substitution on the furan ring.
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Confirming the Hydroxyl Position (C-4): Correlations from the aromatic proton at H-5 to C-4, C-6, and C-3a would confirm its position relative to the hydroxyl group and the ester.
Conclusion
The structural elucidation of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is achieved not by a single measurement, but by the logical synthesis of data from a suite of analytical techniques. The process begins with a hypothesis derived from its chemical synthesis. High-resolution mass spectrometry then establishes the exact molecular formula. FT-IR spectroscopy provides rapid confirmation of key functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assembly of the molecular framework, with each piece of data cross-validating the others. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy, foundational data required for professionals in drug discovery and development.
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